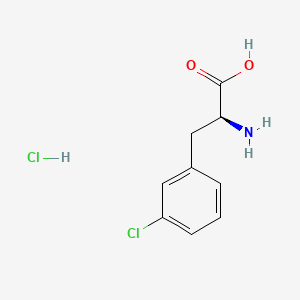

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride” is a derivative of phenylalanine . It is a versatile chemical compound widely used in scientific research due to its diverse applications. It finds utility in drug discovery, organic synthesis, and as a building block for novel compounds.

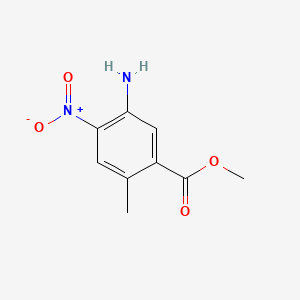

Molecular Structure Analysis

The molecular weight of “this compound” is 236.00, and its formula is C9H11Cl2NO2 . The InChI code is 1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 .Physical and Chemical Properties Analysis

“this compound” is a solid, white to off-white compound . It has a molecular weight of 236.00 and a formula of C9H11Cl2NO2 . The compound is stable at room temperature and can be stored at -20°C for up to 3 years .Aplicaciones Científicas De Investigación

Pharmacological Effects of Chlorogenic Acids

Chlorogenic acids, including compounds related to chlorophenyl moieties, have been extensively studied for their biological and pharmacological effects. They exhibit a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. These compounds modulate lipid metabolism and glucose, offering potential treatments for conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Environmental Impact and Biodegradation

The environmental impact and biodegradation of chlorophenols, closely related to the compound , have been assessed. Chlorophenols exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary significantly based on the presence of microflora capable of biodegrading these compounds. This adaptability suggests potential for bioremediation efforts to mitigate their environmental impact (Krijgsheld & Gen, 1986).

Corrosion Inhibition

The role of organic acids, including those related to chlorophenyl compounds, as corrosion inhibitors in industrial applications has been reviewed. These acids are employed to prevent metallic dissolution in acidic media, highlighting the chemical versatility and industrial relevance of such compounds. The presence of heteroatoms (O, S, N, P) and π-electrons in these molecules acts as effective inhibitors, underscoring their importance in maintaining infrastructure integrity (Goyal et al., 2018).

Mecanismo De Acción

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The compound’s involvement in the Suzuki–Miyaura coupling suggests it may affect biochemical pathways related to carbon–carbon bond formation

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKORXUFSMVSBB-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)